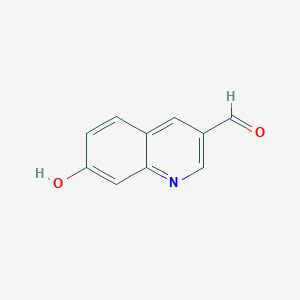

Isoneobavaisoflavone

Vue d'ensemble

Description

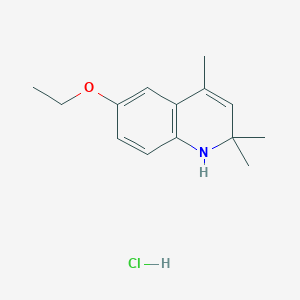

Isoneobavaisoflavone is a naturally occurring isoflavone, a type of flavonoid, found in various plants. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound has garnered significant interest in scientific research due to its potential therapeutic applications.

Mécanisme D'action

Target of Action

The compound is a derivative of neobavaisoflavone , and its synthesis involves the condensation of 7-benzoyloxy-4′-hydroxyisoflavone with 2-methyl-3-buten-2-ol

Mode of Action

It is known that isoflavones, a class of compounds to which isoneobavaisoflavone belongs, are selective estrogen receptor modulators that exert estrogenic-like effects under certain experimental conditions . They are structurally similar to mammalian 17β-estradiol and may modulate key transcription factors involved in the regulation of lipid metabolism by acting on the peroxisome proliferator-activated receptors (PPAR) alpha and gamma .

Biochemical Pathways

This compound is a secondary metabolite derived from the phenylpropanoid pathway . It is found in leguminous plants, especially in the pea family . Isoflavones play a key role in plant-environment interactions and act as phytoalexins . They also have an array of health benefits for humans .

Result of Action

Isoflavones, in general, have been associated with a reduced incidence of coronary heart disease, atherosclerosis, type ii diabetes mellitus, and breast and prostate cancer .

Analyse Biochimique

Biochemical Properties

Isoneobavaisoflavone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit DNA polymerase at moderate to high concentrations, thereby affecting DNA synthesis and repair processes . Additionally, this compound inhibits platelet aggregation, which is essential for preventing blood clot formation . These interactions highlight the compound’s potential therapeutic applications in treating inflammatory and cardiovascular diseases.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to inhibit the proliferation of prostate cancer cells by inducing cytotoxicity and apoptosis in a dose-dependent manner . Furthermore, this compound inhibits RANKL-mediated osteoclastogenesis in bone marrow monocytes and RAW264.7 cells, which is crucial for bone health . The compound also modulates cell signaling pathways, gene expression, and cellular metabolism, contributing to its diverse biological activities.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to DNA polymerase, inhibiting its activity and thereby affecting DNA synthesis . Additionally, this compound interacts with various signaling molecules, leading to the modulation of cell signaling pathways. For example, it inhibits the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in macrophages . These interactions contribute to the compound’s anti-inflammatory and anticancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions and retains its biological activity over extended periods . Long-term exposure to this compound has been observed to result in sustained inhibition of cancer cell proliferation and osteoclastogenesis, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant therapeutic effects, such as reducing inflammation and inhibiting cancer cell proliferation . At high doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, including glucuronidation, sulfation, hydroxylation, methylation, cyclization, and hydration . These metabolic reactions are essential for the compound’s biotransformation and elimination from the body. Enzymes such as UDP-glucuronosyltransferases and sulfotransferases play a crucial role in these metabolic processes, affecting the compound’s bioavailability and therapeutic efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound is transported across cell membranes via specific transporters, and it accumulates in certain tissues, such as the liver and kidneys . This distribution pattern is essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic applications.

Subcellular Localization

This compound is localized in specific subcellular compartments, which influences its activity and function. Studies have shown that the compound is primarily localized in the endoplasmic reticulum, where it interacts with various enzymes and proteins involved in its metabolic processes . This subcellular localization is crucial for understanding the compound’s mechanism of action and optimizing its therapeutic potential.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of isoneobavaisoflavone typically involves the condensation of 7-benzoyloxy-4′-hydroxyisoflavone with 2-methyl-3-buten-2-ol, followed by hydrolysis with dilute alkali to afford neobavaisoflavone. The neobavaisoflavone is then converted into this compound by heating with formic acid . Another method involves the condensation of 7-benzyloxy-4′-hydroxyisoflavone with 2-methyl-3-buten-2-ol to give a chroman derivative, which is then converted into this compound by hydrolysis .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions: Isoneobavaisoflavone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Alkylated and acylated derivatives.

Applications De Recherche Scientifique

Isoneobavaisoflavone has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for synthesizing other bioactive compounds.

Biology: Studies have shown its potential in modulating various biological pathways, making it a valuable tool in biological research.

Industry: It is used in the development of nutraceuticals and functional foods due to its health-promoting properties.

Comparaison Avec Des Composés Similaires

Isoneobavaisoflavone is structurally similar to other isoflavones such as neobavaisoflavone, daidzein, and genistein. it is unique in its specific biological activities and the pathways it modulates. For instance:

Neobavaisoflavone: Similar in structure but differs in its specific biological activities and potency.

Daidzein and Genistein: These are well-known isoflavones with estrogenic activity, but this compound has distinct anti-inflammatory and anticancer properties

Propriétés

IUPAC Name |

3-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-7-hydroxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-20(2)8-7-13-9-12(3-6-17(13)24-20)16-11-23-18-10-14(21)4-5-15(18)19(16)22/h3-6,9-11,21H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYQGRDVFZGPOQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=CC(=C2)C3=COC4=C(C3=O)C=CC(=C4)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001346049 | |

| Record name | Isoneobavaisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40357-43-5 | |

| Record name | Isoneobavaisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B3028850.png)

![2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol](/img/structure/B3028855.png)

![5-Azaspiro[3.5]nonan-8-one](/img/structure/B3028858.png)

![4-Chlorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B3028860.png)

![Tetradecanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-](/img/structure/B3028865.png)